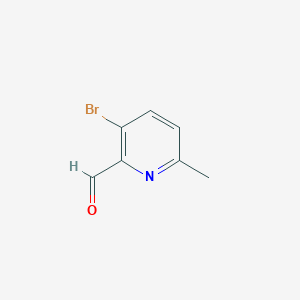
tert-butyl 2-amino-5-(propan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-5-(propan-2-yl)benzoate, also known as TBPA, is a versatile organic compound that has been used in a variety of scientific applications. It is a tert-butyl ester of a primary amine and a benzoic acid, and is used in organic synthesis, biochemistry, and analytical chemistry. TBPA has a variety of interesting properties, such as its ability to form hydrogen bonds, its stability in aqueous solutions, and its low toxicity.
Applications De Recherche Scientifique
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as pyridines and heterocyclic compounds. It has also been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes. tert-butyl 2-amino-5-(propan-2-yl)benzoate has also been used as a fluorescent probe to study the structure and dynamics of biological systems.
Mécanisme D'action
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has been found to have a variety of interesting properties that make it useful in scientific research. It has a low pKa, which allows it to form hydrogen bonds with other molecules. It is also relatively stable in aqueous solutions, which makes it useful for studying biological systems. In addition, tert-butyl 2-amino-5-(propan-2-yl)benzoate is non-toxic, making it safe to use in laboratory experiments.
Biochemical and Physiological Effects
tert-butyl 2-amino-5-(propan-2-yl)benzoate has been found to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of enzymes, as it can bind to active sites on the enzymes and inhibit their activity. It has also been used to study the structure and dynamics of biological systems, as it can bind to DNA and proteins and alter their structure and function. In addition, tert-butyl 2-amino-5-(propan-2-yl)benzoate has been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-5-(propan-2-yl)benzoate has a number of advantages that make it useful in laboratory experiments. It is relatively stable in aqueous solutions, which makes it useful for studying biological systems. In addition, it is non-toxic, which makes it safe to use in laboratory experiments. However, there are also some limitations to using tert-butyl 2-amino-5-(propan-2-yl)benzoate in laboratory experiments. It is not soluble in organic solvents, which can limit its use in certain types of experiments. In addition, it can interact with other molecules, which can alter the results of experiments.
Orientations Futures
There are a number of potential future directions for tert-butyl 2-amino-5-(propan-2-yl)benzoate research. One potential direction is the use of tert-butyl 2-amino-5-(propan-2-yl)benzoate as a fluorescent probe for studying the structure and dynamics of biological systems. Another potential direction is the use of tert-butyl 2-amino-5-(propan-2-yl)benzoate as a drug candidate. tert-butyl 2-amino-5-(propan-2-yl)benzoate could be used to treat a variety of diseases, such as inflammation and pain. Additionally, tert-butyl 2-amino-5-(propan-2-yl)benzoate could be used to study the mechanism of action of enzymes, as it can bind to active sites on the enzymes and inhibit their activity. Finally, tert-butyl 2-amino-5-(propan-2-yl)benzoate could be used to synthesize other compounds, such as pyridines and heterocyclic compounds.
Méthodes De Synthèse
Tert-butyl 2-amino-5-(propan-2-yl)benzoate can be synthesized through a simple two-step reaction. The first step is the reaction of tert-butyl alcohol and benzoic acid, which yields tert-butyl benzoate. The second step is the reaction of tert-butyl benzoate with an amine, such as ethylenediamine or ammonia, which yields tert-butyl 2-amino-5-(propan-2-yl)benzoate. This two-step reaction is simple, cost-effective, and can be easily scaled up.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-amino-5-(propan-2-yl)benzoate involves the reaction of tert-butyl 2-amino benzoate with propan-2-yl magnesium bromide followed by acidification to yield the final product.", "Starting Materials": [ "tert-butyl 2-amino benzoate", "propan-2-yl magnesium bromide", "diethyl ether", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "sodium sulfate" ], "Reaction": [ "Add propan-2-yl magnesium bromide to a solution of tert-butyl 2-amino benzoate in diethyl ether at -78°C and stir for 1 hour.", "Warm the reaction mixture to room temperature and stir for an additional 2 hours.", "Quench the reaction with hydrochloric acid and extract the organic layer with dichloromethane.", "Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.", "Dissolve the crude product in a mixture of methanol and hydrochloric acid and stir for 1 hour.", "Neutralize the solution with sodium hydroxide and extract the product with dichloromethane.", "Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 2-amino-5-(propan-2-yl)benzoate." ] } | |
Numéro CAS |
2248371-43-7 |
Nom du produit |
tert-butyl 2-amino-5-(propan-2-yl)benzoate |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




